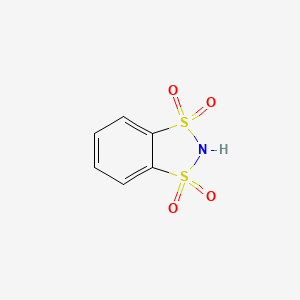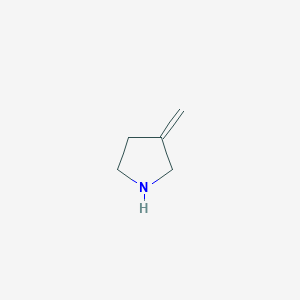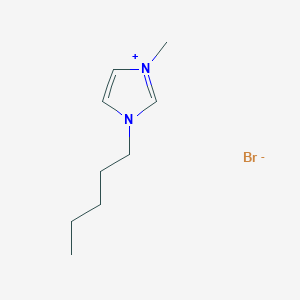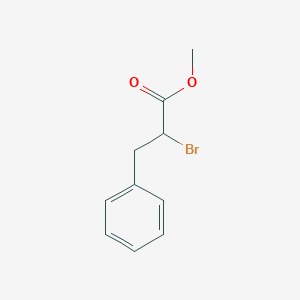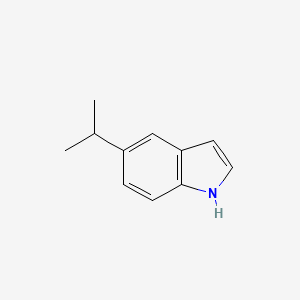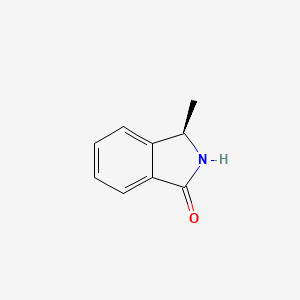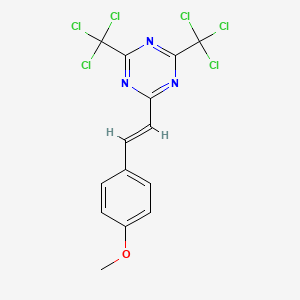
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
説明
“2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine” is a cationic photoinitiator and nonionic photoacid generator . It has an empirical formula of C14H9Cl6N3O and a molecular weight of 447.96 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc(cc1)\\C=C\\c2nc(nc(n2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl . This indicates that the molecule contains a methoxyphenyl group attached to a styryl group, which is further connected to a triazine ring substituted with trichloromethyl groups. Chemical Reactions Analysis
This compound has been used as an efficient Type I cleavable photoinitiator for the free radical photopolymerization (FRP) of (meth)acrylates under near UV or visible LED irradiation . When combined with various additives (i.e., amine, iodonium salt, or N-vinylcarbazole), the photoinitiating systems based on this compound can exhibit even higher efficiency .Physical And Chemical Properties Analysis
The compound has a melting point of 192-195 °C and a maximum absorption wavelength (λmax) of 379 nm .科学的研究の応用
Photoinitiator for Polymerization
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been identified as a versatile high-performance photoinitiator (PI) for free radical photopolymerization (FRP) of (meth)acrylates under near UV or visible LED irradiation. This compound exhibits higher efficiency than some well-known commercial photoinitiators when combined with various additives, making it highly effective in initiating the cationic polymerization of epoxides (Zhang et al., 2014).
Enhancing UV-Crosslinking in Acrylic Adhesives
The use of 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353), a derivative of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, has proven effective for UV-crosslinking of acrylic pressure-sensitive adhesives. This compound also serves as a co-initiator in photoinitiating systems under visible light, showing increased efficiency of the polymerization reaction (Kabatc et al., 2011).
Controlled Release and Degradation
This compound has been utilized in the fabrication of on-demand degradable polymer particles. When combined with acetal-protected dextran and exposed to UV light, it generates photoacid, catalyzing the controlled dissolution of microparticles in water (Park et al., 2013).
Photopolymerization Kinetics Studies
Studies have explored the synthesis and photopolymerization kinetics of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-S-triazine photoinitiator, showing its high efficiency in UV initiation and effects on different monomer systems and polymerization rates (Nie Jun, 2011).
Photoacid Generation Mechanism
Research on the photochemistry and photophysics of derivatives of this compound, including 2-[(4‘-methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine, has shed light on their application as photoacid generators in photoresist formulations. The studies focus on the mechanisms of C−Cl bond cleavage and electron transfer in these reactions (Pohlers et al., 1997).
Synthesis and Photodecomposition
Several triazine derivatives, including this compound, have been synthesized for use as photo-acid generators. Their photo-decomposition and acid-forming performance under irradiation have been evaluated, demonstrating significantpotential for applications where controlled photodecomposition is crucial (Mei, 2008).
X-Ray Visualization and Quantification
This compound, when incorporated into a polystyrene-based fibrous color dosimeter, facilitates visual detection of X-ray doses. The composite fiber shows a color change from yellow to black under X-ray exposure, highlighting its application in visualizing and quantifying X-ray doses (Vo et al., 2020).
Dental Composite Development
Used as a visible light photo-initiator, this compound has been applied in creating dental composites, demonstrating quicker reactions and higher final conversions compared to traditional systems. Its photopolymerization kinetics have been extensively studied, indicating its effectiveness in dental applications (Song et al., 2014).
Enhanced Migration Stability in Photopolymerization
Recent research developed a methacrylate functionalized triazine-based polymerizable visible light photoinitiator, showing reduced leachability and excellent migration stability. This innovation opens doors for applications in biomedical and food packaging fields, where migration stability is a critical factor (Li et al., 2022).
Safety And Hazards
特性
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNPOZMLKGDJGP-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068406, DTXSID201143679 | |
| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
CAS RN |
127192-46-5, 42573-57-9 | |
| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127192-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine, 2-(2-(4-methoxyphenyl)ethenyl)-4,6-bis(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042573579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a photoinitiator?
A1: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (R-Cl) acts as a Type I cleavable photoinitiator (PI). Upon exposure to near-UV or visible light, R-Cl undergoes photolysis, generating free radicals that can initiate free radical polymerization (FRP) of various monomers, particularly (meth)acrylates. [] The efficiency of R-Cl can be further enhanced by combining it with additives such as amines, iodonium salts, or N-vinylcarbazole. These additives interact with R-Cl to promote the generation of additional reactive species, further boosting polymerization initiation. [, ]
Q2: What makes 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine particularly suitable for LED-based photopolymerization?
A2: R-Cl demonstrates high performance as a photoinitiator under LED irradiation at wavelengths commonly used in LED curing systems, specifically 385 nm, 395 nm, and 405 nm. [] This compatibility with near-UV and visible LED light sources makes R-Cl a versatile tool for various photopolymerization applications, including 3D printing, where LED-based curing systems are increasingly prevalent. []
Q3: Beyond free radical polymerization, what other polymerization processes can 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine initiate?
A3: Interestingly, while primarily recognized for its role in FRP, R-Cl can also initiate cationic polymerization. When combined with an iodonium salt and N-vinylcarbazole, this system effectively initiates the cationic polymerization of epoxides under near-UV and visible LED irradiation (385-405 nm). [] This versatility highlights the potential of R-Cl in diverse photopolymerization applications beyond FRP.
Q4: How does the photochemical reactivity of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine compare to other commercially available photoinitiators?
A4: Studies have shown that R-Cl, both alone and in combination with additives, exhibits superior photoinitiation ability for methacrylate FRP under air at 405 nm compared to commercially established photoinitiators like bisacylphosphine oxide (BAPO), 2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide (TPO), and 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 (BDMB). [] This superior performance, especially under atmospheric conditions, underscores the practical advantages of using R-Cl in various applications.
Q5: Has the photochemical mechanism of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine and its derivatives been investigated?
A5: Yes, various techniques have been employed to understand the photochemistry of R-Cl based systems. These techniques include steady-state photolysis, molecular orbital (MO) calculations, and electron spin resonance spin trapping, providing insights into the reactive intermediates generated upon light irradiation. [, ] These studies contribute to a deeper understanding of the photochemical processes involved and aid in the further development and optimization of R-Cl based photoinitiating systems.
Q6: Can 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine be used for controlled radical polymerization techniques?
A6: Research indicates that multihydroxy-anthraquinone derivatives, when combined with R-Cl and other additives under green LED irradiation, can initiate controlled radical polymerization through reversible addition-fragmentation chain transfer (RAFT) of methacrylates. [] This finding highlights the potential of R-Cl in more sophisticated photopolymerization techniques, allowing for greater control over polymer architecture and properties.
Q7: Are there any concerns about the migration of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine from cured polymers, particularly in sensitive applications?
A7: Addressing the issue of photoinitiator leaching, researchers have developed polymerizable and polymeric variants of R-Cl. A methacrylate-functionalized derivative, 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (CT), and its RAFT polymerized counterpart (pCT), demonstrate significantly reduced migration from cured polymers compared to R-Cl. [] This advancement is particularly crucial for applications where photoinitiator leaching could pose concerns, such as in biomedical devices or food packaging.
Q8: How effective is 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a photoacid generator?
A8: R-Cl has proven to be an effective photoacid generator (PAG) in various applications. For example, it enables the fabrication of on-demand degradable polymer particles. When incorporated into acetal-protected dextran microparticles, UV irradiation triggers the release of photoacid from R-Cl, catalyzing the deprotection of dextran and leading to controlled particle dissolution. []
Q9: Can 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine be used for surface modification applications?
A9: Yes, R-Cl has been successfully employed for surface micropatterning on biodegradable polymers. By embedding R-Cl within a blend of tartaric acid-based aliphatic polyester and polylactide, selective UV irradiation through a photomask triggers acid release from R-Cl in the exposed areas. This localized acid generation allows for subsequent surface modifications like the grafting of polymer brushes, enabling the creation of patterned surfaces with controlled properties for applications such as biochips and bacteria/cell microarrays. []
Q10: Has 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine been investigated for X-ray detection applications?
A10: Yes, R-Cl has shown promise in developing X-ray dosimeters. Polystyrene-based fibrous color dosimeters incorporating R-Cl as a PAG and a leuco dye exhibit visible color changes upon X-ray exposure. These dosimeters, processable into various forms like aprons, offer a visual indication of X-ray doses. []
Q11: What about the development of composite resin dosimeter films using 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine?
A11: R-Cl plays a crucial role in formulating composite resin dosimeter (CRD) films for X-ray detection. These films, comprising R-Cl as a PAG, a leuco dye, and a scintillator, exhibit dose-dependent color changes upon X-ray exposure, offering a quantifiable visual indication of radiation dose. [] These CRD films show potential as alternatives to existing radiochromic dosimeters.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





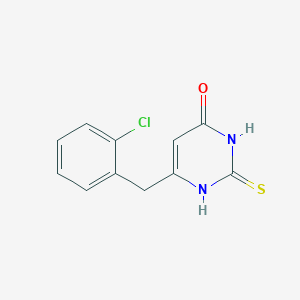
![Methyl (2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B1365396.png)
